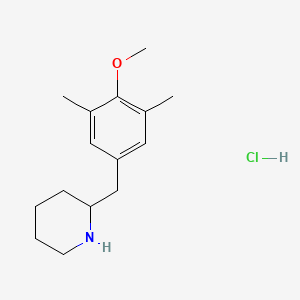

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

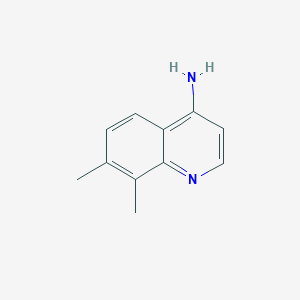

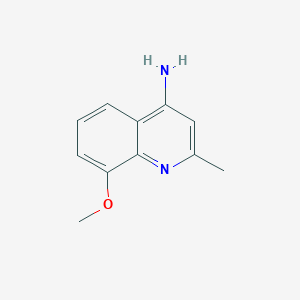

“2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It has a molecular weight of 245.36 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The SMILES string of this compound is CC1CCN(CC1)Cc2cc(C)cc(C=O)c2C . This represents the structure of the molecule in a linear format, where each character represents an atom or a bond.

Applications De Recherche Scientifique

Enantioselective Synthesis

- Asymmetric Addition and Enantioselection: The compound is involved in the asymmetric reaction of dimethylzinc and benzaldehyde, catalyzed by chiral amines like (2S)-3-exo-(dimethylamino)isobornenol. This process is crucial in enantioselective synthesis, where the asymmetric bias is generated by differences in the stabilities of diastereomeric transition structures (Yamakawa & Noyori, 1999).

Catalysis and Ligand Behavior

- Catalytic Activity in Addition Reactions: The compound plays a role in the catalytic addition of diethylzinc to benzaldehyde, leading to extensive turns in asymmetric induction. The behavior of such compounds as chiral ligands is significant for understanding the stereocontrol in catalytic processes (Alvarez-Ibarra et al., 2010).

Synthesis of Heterocyclic Compounds

- Synthesis of Fused Polycyclic Compounds: The compound is used in a three-component reaction involving benzaldehyde for the synthesis of complex fused polycyclic structures like 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. This demonstrates its utility in creating intricate chemical structures (Shen et al., 2016).

Molecular Structural Studies

- NMR Spectroscopy Studies: The compound's derivatives are studied using high-field NMR spectroscopy to confirm their structures. Such studies are essential for understanding the molecular structure and behavior of complex organic compounds (Clavreul et al., 1987).

Biological and Chemical Sensor Applications

- pH Chemosensors in Cancer Research: Derivatives of the compound have been explored as fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells. This application is vital in biological research and cancer diagnosis (Dhawa et al., 2020).

Propriétés

IUPAC Name |

2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWMUVQSBLTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589506 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde | |

CAS RN |

894213-77-5 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.